molecular formula C11H15ClN2O B018860 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 63234-80-0

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B018860
CAS RN: 63234-80-0
M. Wt: 226.7 g/mol
InChI Key: CMWCQQUYLPYOMY-UHFFFAOYSA-N
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Patent
US07202360B2

Procedure details

28 g of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one obtained in step A) was dissolved in 90 ml of 6N hydrochloric acid, 2.8 g of 10%-palladium was added thereto, and then the mixture was hydrogenated under a hydrogen pressure of 35 psi at room temperature for 8 hours. The reaction mixture was filtered through Cellite and the filtrate was concentrated under a reduced pressure, 200 ml of isopropanol was added to the residue, and then the mixture was stirred. The solid was filtered and dried to obtain 25.1 g of the title compound as a white crystal (yield: 90%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]1[C:9](=[O:10])[N:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]2=[N:6][C:5]=1[CH3:15]>Cl.[Pd]>[Cl:1][CH2:2][CH2:3][C:4]1[C:9](=[O:10])[N:8]2[CH2:11][CH2:12][CH2:13][CH2:14][C:7]2=[N:6][C:5]=1[CH3:15]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
ClCCC1=C(N=C2N(C1=O)C=CC=C2)C
Name
Quantity
90 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Cellite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure, 200 ml of isopropanol
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClCCC1=C(N=C2N(C1=O)CCCC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.